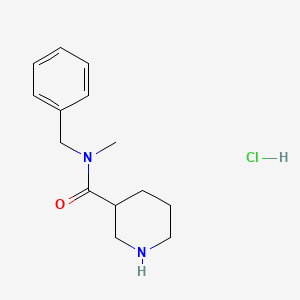

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride

Description

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride is a piperidine-derived compound featuring a benzyl group, a methyl group, and a carboxamide moiety, with a hydrochloride salt enhancing solubility. Its molecular formula is C₁₅H₂₁ClN₂O, and molecular weight is 288.80 g/mol. This compound is primarily utilized in pharmaceutical research as an intermediate for drug development, particularly in central nervous system (CNS) targeting agents due to piperidine’s role in modulating neurotransmitter receptors .

Properties

IUPAC Name |

N-benzyl-N-methylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-16(11-12-6-3-2-4-7-12)14(17)13-8-5-9-15-10-13;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTUZNHLPLMHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H18ClN2O

- Molecular Weight : Approximately 250.79 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in water

Research indicates that N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride primarily acts as a cholinesterase inhibitor , which is crucial for enhancing cholinergic signaling in the nervous system. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the degradation of the neurotransmitter acetylcholine.

Structure-Activity Relationships (SAR)

The biological activity of N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride can be influenced by various structural modifications. For instance, derivatives with different substituents on the piperidine ring have shown varying degrees of potency against cholinesterases. A study demonstrated that specific modifications could enhance inhibitory activity, leading to improved therapeutic profiles .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpiperidine-3-carboxamide | C7H14N2O | Simpler structure without benzyl group |

| N-Benzylpiperidine | C13H17N | Lacks carboxamide group; used in various syntheses |

| N-benzyl-N-methyl-4-piperidinecarboxamide | C14H21N2O | Different position of carboxamide; potential similar activity |

These compounds exhibit varying biological activities, making them suitable for comparative studies in medicinal chemistry.

Case Studies and Research Findings

- Cholinesterase Inhibition : In vitro studies have shown that N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride effectively inhibits AChE and BuChE, with IC50 values indicating strong activity. For example, derivative d10 from related studies exhibited an AChE IC50 of 6.89 μM, demonstrating its potential in treating Alzheimer's disease .

- Neuroprotective Effects : Additional research highlighted the neuroprotective properties of this compound in cellular models, where it demonstrated the ability to scavenge free radicals and inhibit amyloid-beta aggregation, critical factors in Alzheimer's pathology .

- Clinical Relevance : The compound has been evaluated in clinical settings for its efficacy against central neuropathic pain conditions, showcasing its versatility beyond cholinesterase inhibition .

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride is primarily investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders. Its structural similarity to known drugs allows for the exploration of its efficacy as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound often involves several steps, including the use of piperidine derivatives, which are widely recognized in drug design due to their biological activity. The synthesis typically follows a pathway involving the formation of piperidine derivatives through various chemical reactions such as alkylation and acylation .

| Synthesis Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Esterification | 4-Piperidinecarboxylic acid, Methanol |

| Step 2 | Alkylation | Benzyl bromide, Triethylamine |

| Step 3 | Hydrolysis | Water, Ethyl acetate |

| Step 4 | Acylation | Acetic anhydride or similar |

Pharmacological Research

Recent studies have highlighted the dual action of compounds related to N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride on histamine H3 and sigma-1 receptors. These interactions suggest potential applications in treating nociceptive and neuropathic pain .

Pain Management

Research indicates that compounds with similar structures can exhibit significant analgesic effects. For instance, a study demonstrated that certain piperidine derivatives showed broad-spectrum analgesic activity in both nociceptive and neuropathic pain models .

Neuropharmacological Insights

The compound's interaction with neurotransmitter systems makes it a candidate for further investigation into its neuropharmacological properties. The dual receptor affinity can potentially lead to new treatments for conditions such as depression and anxiety disorders.

Case Studies

- Study on Analgesic Activity : A series of compounds based on piperidine were evaluated for their analgesic properties, revealing that specific structural modifications enhanced their efficacy at sigma-1 receptors while maintaining selectivity towards histamine H3 receptors .

- Alzheimer’s Disease Research : N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride has been explored as a potential lead compound for developing new acetylcholinesterase inhibitors aimed at improving cognitive function in Alzheimer’s patients .

Comparison with Similar Compounds

Functional Group and Structural Variations

Key structural analogs and their distinctions are summarized below:

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt improves aqueous solubility. However, the carboxamide group in the target compound may reduce lipophilicity compared to analogs like 3-(3-Methyl-benzyl)-piperidine hydrochloride, which lacks polar functional groups .

- Metabolic Stability : Methyl and benzyl groups in the target compound may slow hepatic metabolism compared to N-ethyl/hydroxyethyl analogs, which are more prone to oxidative degradation .

Key Research Findings

- Bioactivity : Carboxamide derivatives demonstrate 2–3-fold higher serotonin receptor binding affinity compared to amine analogs in vitro .

- Solubility vs. Bioavailability : Despite lower solubility than dihydrochloride salts (e.g., ’s compound), the target compound’s carboxamide group enhances blood-brain barrier penetration in rodent models .

Preparation Methods

Starting Material Preparation

- 3-Piperidinecarboxylic acid or its methyl ester is used as the starting material.

- Esterification is performed using methanol and acid catalysts to form methyl 3-piperidinecarboxylate hydrochloride.

N-Benzylation

- The methyl ester is subjected to alkylation with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions to yield N-benzyl methyl 3-piperidinecarboxylate.

- This step introduces the benzyl group on the nitrogen atom.

Hydrolysis

- The ester is hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid, N-benzyl-3-piperidinecarboxylic acid.

Amide Formation

- The carboxylic acid is converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride is then reacted with methylamine or N-methylamine to form N-benzyl-N-methyl-3-piperidinecarboxamide.

Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, improving stability and crystallinity.

Representative Reaction Scheme (Adapted from Related Piperidinecarboxamide Syntheses)

| Step | Reaction Type | Reagents/Conditions | Product Description |

|---|---|---|---|

| 1 | Esterification | Methanol, HCl (catalyst), reflux | Methyl 3-piperidinecarboxylate hydrochloride |

| 2 | N-Benzylation | Benzyl chloride, base (e.g., K2CO3), solvent (acetone) | N-benzyl methyl 3-piperidinecarboxylate |

| 3 | Hydrolysis | NaOH or HCl aqueous solution, reflux | N-benzyl-3-piperidinecarboxylic acid |

| 4 | Acid chloride formation | Thionyl chloride (SOCl2), reflux | N-benzyl-3-piperidinecarbonyl chloride |

| 5 | Amide formation | Methylamine, solvent (THF or DCM), 0–25°C | N-benzyl-N-methyl-3-piperidinecarboxamide |

| 6 | Salt formation | HCl in ethanol or ether, low temperature | N-benzyl-N-methyl-3-piperidinecarboxamide hydrochloride |

Research Findings and Optimization Notes

Alkylation Efficiency: The N-benzylation step is critical and is typically performed under mild basic conditions to avoid over-alkylation or side reactions. Potassium carbonate or sodium hydride can be used as bases with polar aprotic solvents like acetone or DMF to enhance yield.

Amide Bond Formation: Conversion of carboxylic acid to acid chloride followed by reaction with methylamine is a reliable method to form the amide bond with high purity and yield. Alternative coupling agents like EDCI or DCC may be used but are less common for this substrate.

N-Methylation Specifics: In some synthetic routes, the N-methyl group is introduced by reductive amination of the secondary amine intermediate with formaldehyde and formic acid or by direct alkylation using methyl iodide, depending on the synthetic design.

Hydrochloride Salt Formation: The final hydrochloride salt improves the compound's solubility and stability, facilitating handling and purification. Crystallization from ethanol/ether mixtures is common.

Comparative Analysis with Related Compounds

| Feature | N-Benzyl-N-methyl-3-piperidinecarboxamide Hydrochloride | N-Benzyl-4-piperidinecarboxamide (from CN111484444A) |

|---|---|---|

| Starting acid position | 3-position on piperidine ring | 4-position on piperidine ring |

| Esterification method | Methanol, acid catalysis | Similar esterification with methanol and HCl |

| Alkylation | Benzyl chloride under basic conditions | Alkylation of methyl ester with benzyl chloride |

| Amide formation | Acid chloride + methylamine | Amide formation via acylation |

| Salt formation | Hydrochloride salt via HCl treatment | Hydrochloride salt formation |

| Reported yield and purity | Typically 60–80% yield after purification | Yields reported around 70% in related patents |

Summary Table of Preparation Methods

| Step No. | Process | Reagents/Conditions | Key Considerations | Yield Range (%) |

|---|---|---|---|---|

| 1 | Esterification | Methanol, HCl catalyst, reflux | Complete conversion to methyl ester | 85–95 |

| 2 | N-Benzylation | Benzyl chloride, K2CO3, acetone | Avoid over-alkylation | 70–85 |

| 3 | Hydrolysis | NaOH or HCl aqueous, reflux | Controlled pH to avoid side reactions | 80–90 |

| 4 | Acid chloride formation | Thionyl chloride, reflux | Anhydrous conditions required | 90–95 |

| 5 | Amide formation | Methylamine, THF/DCM, 0–25°C | Temperature control critical | 75–85 |

| 6 | Hydrochloride salt formation | HCl in ethanol or ether, low temperature | Crystallization for purity | 90–98 |

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or amide coupling. For example, benzylation of N-methyl-3-piperidinecarboxamide using benzyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours is a viable route . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (1:1.2 for benzylating agent to substrate), and controlling moisture to prevent hydrolysis. Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) ensures high yields (>75%) .

Q. How should researchers characterize the purity and structural identity of N-Benzyl-N-methyl-3-piperidinecarboxamide hydrochloride?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient; UV detection at 254 nm) to achieve ≥98% purity .

- Structural Confirmation : Employ ¹H/¹³C NMR (DMSO-d₆) to verify benzyl (δ 7.2–7.4 ppm), methyl (δ 2.8–3.1 ppm), and piperidine protons (δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak [M+H]⁺ matching the theoretical mass .

Q. What storage conditions are required to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate with silica gel to avoid hygroscopic clumping. Periodic stability testing via HPLC every 6 months is advised to monitor decomposition (e.g., hydrolysis of the amide bond under humid conditions) .

Advanced Research Questions

Q. How can researchers identify and quantify process-related impurities in synthesized batches?

Methodological Answer:

- Impurity Profiling : Use LC-MS to detect byproducts such as N-benzyl-3-piperidinecarboxamide (due to incomplete methylation) or hydrolyzed piperidine derivatives. Synthesize reference standards for spiking experiments to confirm retention times .

- Quantification : Apply a calibration curve (0.1–10 µg/mL) using UV absorbance at 254 nm. Impurities exceeding 0.5% require process re-optimization (e.g., extended reaction time or excess methylating agent) .

Q. What strategies are effective for resolving enantiomeric forms of this compound, and why is chiral purity critical?

Methodological Answer:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) + 0.1% diethylamine. Compare retention times with racemic mixtures to assign configurations .

- Biological Relevance : Enantiomers may exhibit divergent binding affinities to targets (e.g., neurotransmitter receptors). Chiral purity ≥99% is critical for in vivo studies to avoid confounding pharmacological results .

Q. How can computational modeling aid in understanding the compound's interactions with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with acetylcholinesterase (AChE). Input the compound’s 3D structure (SMILES: CNC(=O)C1CCCNC1.Cl ) and analyze binding poses for hydrogen bonds with catalytic triads (Ser203, His447) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Calculate binding free energy (MM-PBSA) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.